1-Boc-4-(3-pyridinylcarbonyl)piperazine

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

This Boc-protected mono-nicotinoyl piperazine delivers orthogonal synthetic flexibility unmatched by unprotected 1-(3-pyridinylcarbonyl)piperazine or symmetric 1,4-dinicotinoylpiperazine. The tert-butoxycarbonyl group masks one amine for acid-labile deprotection, enabling sequential diversification in kinase inhibitor programs and Cav2.2 calcium channel modulator libraries. Suitable for parallel synthesis and patent-protected lead optimization workflows.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
CAS No. 1071521-50-0
Cat. No. B1396252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(3-pyridinylcarbonyl)piperazine
CAS1071521-50-0
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h4-6,11H,7-10H2,1-3H3
InChIKeyUKHRIHCAJJGGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(3-pyridinylcarbonyl)piperazine (CAS 1071521-50-0) Procurement Guide: Chemical Identity and Baseline Properties


1-Boc-4-(3-pyridinylcarbonyl)piperazine (CAS 1071521-50-0), also named tert-butyl 4-nicotinoylpiperazine-1-carboxylate, is a Boc-protected piperazine derivative with the molecular formula C15H21N3O3 and molecular weight 291.35 g/mol . It belongs to the class of N-Boc-piperazine building blocks widely employed in medicinal chemistry as protected intermediates for multi-step organic synthesis . The compound features a tert-butoxycarbonyl (Boc) protecting group on one piperazine nitrogen and a 3-pyridinylcarbonyl (nicotinoyl) moiety on the other, enabling orthogonal synthetic manipulation in drug discovery programs targeting kinase inhibitors, calcium channel modulators, and CNS-active compounds [1].

Why 1-Boc-4-(3-pyridinylcarbonyl)piperazine Cannot Be Replaced by Unprotected or Differently Substituted Piperazine Analogs


Generic substitution of 1-Boc-4-(3-pyridinylcarbonyl)piperazine with closely related piperazine derivatives fails because the Boc protecting group is chemically essential for enabling orthogonal, multi-step synthetic sequences where the unprotected piperazine nitrogen must remain inert [1]. The unprotected analog 1-(3-pyridinylcarbonyl)piperazine (CAS 39640-08-9) contains a free secondary amine that will compete for electrophiles and undergo unwanted side reactions under typical amide coupling, alkylation, or sulfonylation conditions [2]. Conversely, the symmetric 1,4-dinicotinoylpiperazine (CAS 17433-19-1) lacks any free amine handle for downstream diversification . The Boc-protected mono-nicotinoyl scaffold of 1071521-50-0 uniquely balances the presence of one pre-installed pharmacophoric pyridinylcarbonyl group with one temporarily masked, synthetically accessible amine—a functional pairing that directly underpins its utility in convergent drug candidate assembly and patent-protected lead optimization programs [3].

Quantitative Comparative Evidence for 1-Boc-4-(3-pyridinylcarbonyl)piperazine (CAS 1071521-50-0) Against Analogs


Boc Protection Confers Acid-Labile Orthogonality Unavailable in Unprotected 1-(3-Pyridinylcarbonyl)piperazine

1-Boc-4-(3-pyridinylcarbonyl)piperazine contains a Boc protecting group that is quantitatively removable under acidic conditions (e.g., TFA in DCM or HCl in dioxane), whereas the unprotected analog 1-(3-pyridinylcarbonyl)piperazine (CAS 39640-08-9) exposes a free secondary amine that cannot be selectively masked during nucleophilic acyl substitution or reductive amination steps [1]. This orthogonality enables the Boc-protected derivative to serve as a stable intermediate that survives basic and nucleophilic conditions—reaction environments that would deprotonate or derivatize the free amine of the unprotected analog, leading to complex mixtures and reduced yields [2].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Mono-Nicotinoyl Substitution Enables Convergent Diversification Not Possible with Symmetric 1,4-Dinicotinoylpiperazine

1-Boc-4-(3-pyridinylcarbonyl)piperazine presents one Boc-protected amine and one pre-installed 3-pyridinylcarbonyl group, creating a mono-functionalized scaffold amenable to convergent diversification. The symmetric analog 1,4-dinicotinoylpiperazine (CAS 17433-19-1) lacks any free or protected amine, rendering it a terminal structure incapable of further elaboration at either piperazine nitrogen . In patent WO2012/0302746, the 3-pyridinylcarbonyl-piperazine motif serves as a core substructure in Cav2.2 calcium channel inhibitors, where the piperazine nitrogen distal to the pyridinylcarbonyl group is sulfonylated to yield active compounds [1]. The target compound provides this exact scaffold with the nitrogen protected for controlled, stepwise derivatization.

Drug Discovery Parallel Synthesis Lead Optimization

Commercial Purity and Supplier-Specified Quality Standards Relative to Unprotected Analogs

Commercial suppliers list 1-Boc-4-(3-pyridinylcarbonyl)piperazine with purity specifications of 95% (Leyan) and NLT 98% (MolCore) . In contrast, the unprotected analog 1-(3-pyridinylcarbonyl)piperazine (CAS 39640-08-9) is frequently supplied in dihydrochloride salt form due to the free amine‘s hygroscopicity and propensity for oxidation, which complicates accurate weighing and long-term storage . The Boc-protected derivative is a neutral, crystalline solid (predicted density 1.184 ± 0.06 g/cm³) with improved handling characteristics and shelf stability .

Quality Control Procurement Analytical Chemistry

InChIKey and CAS Registry Uniqueness Ensure Procurement of Correct Regioisomer

1-Boc-4-(3-pyridinylcarbonyl)piperazine is unambiguously identified by InChIKey UKHRIHCAJJGGAM-UHFFFAOYSA-N, which encodes the 3-pyridinyl (nicotinoyl) regioisomer . The 2-pyridinyl (picolinoyl) regioisomer, 1-Boc-4-(2-pyridinylcarbonyl)piperazine, and the 4-pyridinyl (isonicotinoyl) regioisomer are distinct CAS-registered entities with different InChIKeys, yet all three share the same molecular formula (C15H21N3O3) and molecular weight (291.35), creating a risk of regioisomer misidentification if ordering relies solely on name or formula [1]. The 3-pyridinyl regioisomer is specifically cited in patent literature as the preferred nicotinoyl substitution pattern for Cav2.2 calcium channel inhibition [2].

Chemical Registration Inventory Management Regioisomer Control

Optimal Research and Industrial Application Scenarios for 1-Boc-4-(3-pyridinylcarbonyl)piperazine (CAS 1071521-50-0)


Convergent Synthesis of Cav2.2 Calcium Channel Inhibitor Libraries

1-Boc-4-(3-pyridinylcarbonyl)piperazine serves as a key intermediate for assembling 3-pyridylcarbonyl-piperazinylsulfonyl derivatives claimed as Cav2.2 calcium channel blockers [1]. The Boc-protected piperazine nitrogen can be deprotected and sulfonylated with diverse arylsulfonyl chlorides, enabling parallel synthesis of focused libraries for pain indication lead optimization. The 3-pyridinylcarbonyl (nicotinoyl) moiety is retained throughout the sequence, maintaining the pharmacophore required for target engagement.

Multi-Step Synthesis of Kinase Inhibitors Requiring Orthogonal Nitrogen Protection

In kinase inhibitor programs where a piperazine linker connects a hinge-binding heterocycle to a solvent-exposed moiety, the Boc group of 1-Boc-4-(3-pyridinylcarbonyl)piperazine provides acid-labile protection orthogonal to base-stable protecting groups (e.g., Fmoc, Cbz) [2]. This orthogonality enables sequential deprotection and functionalization strategies that would be impossible with the unprotected 1-(3-pyridinylcarbonyl)piperazine analog.

Building Block for CNS-Targeted Compound Collections with Pre-Installed Nicotinoyl Pharmacophore

Nicotinoylpiperazine derivatives have been explored for anticonvulsant activity in patent literature [3]. 1-Boc-4-(3-pyridinylcarbonyl)piperazine delivers the nicotinoyl-piperazine core in a protected form suitable for incorporation into CNS-focused compound collections, where the pyridinylcarbonyl group may engage nicotinic acetylcholine receptors or other CNS targets. The Boc group permits late-stage diversification after the core scaffold is integrated into larger molecular architectures.

Quality-Controlled Intermediate for GMP-Adjacent Process Development

Suppliers such as MolCore offer 1-Boc-4-(3-pyridinylcarbonyl)piperazine under ISO-certified quality systems with purity specifications of NLT 98% . This purity tier supports process chemistry development and scale-up studies where batch-to-batch consistency and traceable analytical documentation (COA, MSDS) are required for regulatory-facing preclinical work. The neutral crystalline solid form (predicted density 1.184 g/cm³) further simplifies accurate dispensing and inventory control compared to hygroscopic unprotected amine salts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(3-pyridinylcarbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.